2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine 2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine
Brand Name: Vulcanchem
CAS No.: 114992-00-6
VCID: VC16087341
InChI: InChI=1S/C23H20N4O3/c1-28-9-10-30-21-8-7-14(11-22(21)29-2)23-26-19-12-17-18(13-20(19)27-23)25-16-6-4-3-5-15(16)24-17/h3-8,11-13,24H,9-10H2,1-2H3
SMILES:
Molecular Formula: C23H20N4O3
Molecular Weight: 400.4 g/mol

2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine

CAS No.: 114992-00-6

Cat. No.: VC16087341

Molecular Formula: C23H20N4O3

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine - 114992-00-6

Specification

CAS No. 114992-00-6
Molecular Formula C23H20N4O3
Molecular Weight 400.4 g/mol
IUPAC Name 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-10H-imidazo[4,5-b]phenazine
Standard InChI InChI=1S/C23H20N4O3/c1-28-9-10-30-21-8-7-14(11-22(21)29-2)23-26-19-12-17-18(13-20(19)27-23)25-16-6-4-3-5-15(16)24-17/h3-8,11-13,24H,9-10H2,1-2H3
Standard InChI Key YMXHTQSROASJFL-UHFFFAOYSA-N
Canonical SMILES COCCOC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a fused imidazo[4,5-b]phenazine core, a bicyclic system comprising a phenazine moiety (two benzene rings fused to a pyrazine ring) linked to an imidazole ring. The imidazole nitrogen atoms are positioned at the 4,5-b positions relative to the phenazine system . This planar, aromatic structure facilitates π-π stacking interactions, a property often exploited in materials science and drug design.

Substituent Configuration

At the 2-position of the imidazole ring, a 3-methoxy-4-(2-methoxyethoxy)phenyl group is attached. This substituent introduces steric bulk and polar functional groups:

  • Methoxy group (-OCH₃) at the 3-position of the phenyl ring.

  • 2-Methoxyethoxy group (-OCH₂CH₂OCH₃) at the 4-position .
    These groups enhance solubility in polar solvents and may influence binding interactions with biological targets.

Molecular Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₀N₄O₃
Molecular Weight400.44 g/mol
IUPAC Name2-[3-Methoxy-4-(2-methoxyethoxy)phenyl]-10H-imidazo[4,5-b]phenazine
SMILESCOCCOC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC
Predicted Collision Cross Section (Ų)198.6 ([M+H]⁺)

Synthesis and Characterization

Synthetic Route

The compound is synthesized through a multi-step protocol:

  • Phenazine Core Formation: Condensation of o-phenylenediamine derivatives with quinone intermediates under acidic conditions.

  • Imidazole Annulation: Cyclization using trimethylsilyl chloride (TMSCl) and ammonium acetate to form the imidazo[4,5-b]phenazine scaffold.

  • Suzuki-Miyaura Coupling: Introduction of the 3-methoxy-4-(2-methoxyethoxy)phenyl group via palladium-catalyzed cross-coupling with a boronic ester derivative.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and scaffold integrity.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (m/z 400.15298 for [M]⁺) .

  • UV-Vis Spectroscopy: Absorption maxima at 340–360 nm (π→π* transitions) and 450–470 nm (n→π* transitions).

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Methoxy Groups: Enhance metabolic stability and membrane permeability.

  • Phenazine Core: Governs intercalative DNA binding, as demonstrated in ethidium bromide displacement assays.

  • Solubility Modifiers: The 2-methoxyethoxy group improves aqueous solubility (predicted LogP = 3.2) .

Research Gaps and Future Directions

Current Limitations

  • No in vivo toxicity or pharmacokinetic data available .

  • Absence of X-ray crystallographic structures to confirm binding modes .

Proposed Studies

  • Target Identification: Proteomic profiling to identify protein targets.

  • SAR Optimization: Synthesis of analogs with varied substituents (e.g., halogens, alkyl chains).

  • Preclinical Testing: Evaluate efficacy in murine cancer models and antimicrobial susceptibility assays.

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